molecular formula C12H23N B13269260 N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine

Cat. No.: B13269260
M. Wt: 181.32 g/mol
InChI Key: VLEKCTRHMAPYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an amine group attached to a cyclopropylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of methyl groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the cyclopropylmethyl moiety: This step involves the reaction of cyclopropylmethyl halide with the cyclohexane derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine: shares structural similarities with other cyclohexane derivatives, such as cyclohexylamine and cyclopropylmethylamine.

    Cyclopropyl-containing compounds: These include cyclopropylamine and cyclopropylmethylamine, which have similar structural motifs but differ in their specific substituents and functional groups.

Uniqueness

This compound is unique due to its specific combination of a cyclohexane ring, cyclopropylmethyl moiety, and amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-9-4-3-5-12(10(9)2)13-8-11-6-7-11/h9-13H,3-8H2,1-2H3

InChI Key

VLEKCTRHMAPYBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.